![molecular formula C10H9N3S B1482389 3-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)propanenitrile CAS No. 2097965-47-2](/img/structure/B1482389.png)
3-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)propanenitrile
Overview
Description
“3-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)propanenitrile” is a compound that incorporates a thiophene moiety . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
Thiophene derivatives, including “3-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)propanenitrile”, can be synthesized via various methods. For instance, Sharkawy et al. synthesized a series of thiophene incorporating pyrazolone moieties via diazo coupling of diazonium salt of 3-substituted-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes with 3-methyl-1H-pyrazol-5(4H)-one, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one or 3-amino-1H-pyrazol-5(4H)-one .
Molecular Structure Analysis
The molecular structure of “3-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)propanenitrile” incorporates a thiophene moiety, which is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . The compound also incorporates a pyrazole moiety, which is a class of organic compounds with the formula C3H3N2H .
Scientific Research Applications
Synthesis and Characterization
Polysubstituted Bipyrazoles and Pyrazolylpyrimidines : A derivative reacts with nitrogen nucleophiles to yield bipyrazole, pyrazolyloxazole, and pyrazolylpyrimidine derivatives, showcasing its utility in diverse heterocyclic syntheses (Dawood, Farag, & Ragab, 2004).
Hydroxy Pyrazolines : Demonstrated the conversion of 3-Phenyl-1-(thiophen-2-yl)prop-2-en-1-one to hydroxy pyrazolines, underscoring the versatility in generating novel heterocyclic compounds (Parveen, Iqbal, & Azam, 2008).
Graphene Oxide Anchored Sulfonic Acid Catalyst : Utilized for the synthesis of pyrazolo[3,4-b]pyridine-5-carbonitriles, highlighting innovative approaches to catalysis and green chemistry applications (Zhang et al., 2016).
Biological Activity Studies
Anticancer and In Silico Studies : A pyrazole-tethered thiazolidine-2,4-dione derivative exhibited significant anticancer activity, suggesting the therapeutic potential of these compounds (Alshammari et al., 2021).
Antimicrobial Activity of Chitosan Schiff Bases : Heteroaryl pyrazole derivatives showed antimicrobial activity, indicating the importance of these compounds in developing new antimicrobial agents (Hamed et al., 2020).
Antidepressant Activity : Phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides were synthesized and demonstrated potential as antidepressant medications, highlighting their significance in mental health research (Mathew, Suresh, & Anbazhagan, 2014).
Future Directions
Thiophene and its derivatives, including “3-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)propanenitrile”, have attracted great interest in both industry and academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .
properties
IUPAC Name |
3-(5-thiophen-3-yl-1H-pyrazol-4-yl)propanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3S/c11-4-1-2-8-6-12-13-10(8)9-3-5-14-7-9/h3,5-7H,1-2H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJQBTSJVJKEPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=C(C=NN2)CCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)propanenitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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